molecular formula C22H18BrN3O2 B11121796 6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

Cat. No.: B11121796
M. Wt: 436.3 g/mol
InChI Key: YQTSWQYCBOJLAP-UHFFFAOYSA-N
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Description

6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a bromine atom, an ethylphenyl group, and an oxazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxazole Moiety: The oxazole ring is synthesized separately through the cyclization of appropriate precursors, such as an α-haloketone and an amide.

    Coupling Reaction: Finally, the oxazole moiety is coupled with the brominated quinoline core through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline core or the oxazole ring, potentially leading to the formation of dihydroquinoline or reduced oxazole derivatives.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroquinoline or reduced oxazole derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-methylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    6-chloro-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    6-bromo-2-(4-ethylphenyl)-N-(5-ethyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: Similar structure but with an ethyl group on the oxazole ring.

Uniqueness

The uniqueness of 6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, ethylphenyl group, and oxazole moiety provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

6-bromo-2-(4-ethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18BrN3O2/c1-3-14-4-6-15(7-5-14)20-12-18(17-11-16(23)8-9-19(17)24-20)22(27)25-21-10-13(2)28-26-21/h4-12H,3H2,1-2H3,(H,25,26,27)

InChI Key

YQTSWQYCBOJLAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

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